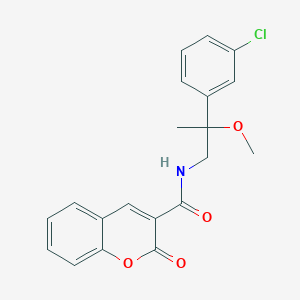

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide

説明

N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene core linked to a 3-chlorophenyl group via a methoxypropyl chain. The 3-chlorophenyl group introduces electron-withdrawing effects, while the methoxypropyl chain adds steric bulk and flexibility, distinguishing it from simpler coumarin carboxamides.

特性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-20(25-2,14-7-5-8-15(21)11-14)12-22-18(23)16-10-13-6-3-4-9-17(13)26-19(16)24/h3-11H,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTHUNPXSRVTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the carboxamide group: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

Substitution reactions: The 3-chlorophenyl and methoxypropyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated precursors, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohol or amine derivatives.

科学的研究の応用

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, apoptosis, and inflammation.

Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication processes.

類似化合物との比較

Core Chromene Carboxamide Derivatives

Several structurally related compounds share the 2-oxo-2H-chromene-3-carboxamide scaffold but differ in substituents:

Planarity and Conformational Effects

Physicochemical Properties

- Lipophilicity: The 3-chlorophenyl group increases logP compared to non-halogenated analogs (e.g., 3,5-dimethylphenyl in 5a). The methoxypropyl chain may offset this slightly via polarity .

- Solubility : Polar groups like sulfamoyl (Compound 12) enhance aqueous solubility, whereas the target compound’s chloro and methoxy groups balance solubility and membrane permeability .

Key Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with condensation of salicylaldehyde derivatives with β-ketoesters to form the chromene core, followed by amidation using coupling reagents like EDCI in the presence of a base (e.g., triethylamine). For example, similar chromene-carboxamides are synthesized via:

Chromene core formation : Acid- or base-catalyzed condensation under reflux .

Amidation : Reacting the chromene intermediate with a substituted amine (e.g., 2-(3-chlorophenyl)-2-methoxypropylamine) under anhydrous conditions .

- Optimization : Solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., palladium for reductions) critically affect yield and purity. Purification via column chromatography or recrystallization is standard .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign protons/carbons, particularly the methoxy group ( ppm) and chromene carbonyl ( ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, as seen in structurally related compounds .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) .

- Meta-Analysis : Aggregate data from analogs (e.g., furan vs. nitro-substituted carboxamides) to identify trends in bioactivity .

- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability via HPLC and liver microsome assays to explain discrepancies in efficacy .

Q. What strategies optimize the synthetic pathway for scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of the methoxypropyl moiety .

- Process Intensification : Ultrasound irradiation or microwave-assisted synthesis to reduce reaction time and improve yield .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electron density at reactive sites (e.g., carboxamide carbonyl) and predict sites for nucleophilic attack .

- Kinetic Studies : Compare reaction rates with varying substituents (e.g., electron-withdrawing -Cl vs. electron-donating -OCH) under controlled conditions .

- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., kinases) .

- X-ray Crystallography of Protein-Ligand Complexes : Resolve 3D binding modes, as demonstrated for related chromene-carboxamides .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its cytotoxicity across different cell lines?

- Methodological Answer :

- Cell Line Authentication : Ensure absence of cross-contamination via STR profiling .

- Microenvironment Mimicry : Test under hypoxic vs. normoxic conditions to assess context-dependent toxicity .

- Omics Integration : RNA-seq or proteomics to identify differential expression of drug transporters (e.g., ABCG2) or metabolic enzymes .

Comparative Analysis

Q. How does this compound compare to N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide in terms of pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Compare partition coefficients via shake-flask method to assess lipophilicity .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate metabolic stability differences .

- In Vivo PK Studies : Administer both compounds in rodent models and measure plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。